molecular formula C7H6BrF3N2 B8634107 1-(5-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE CAS No. 886374-09-0

1-(5-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE

Cat. No.: B8634107
CAS No.: 886374-09-0
M. Wt: 255.03 g/mol
InChI Key: ZPHORVARHZMHMV-UHFFFAOYSA-N
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Description

1-(5-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE is a chemical compound characterized by the presence of a pyridine ring substituted with a bromine atom at the 5-position and a trifluoromethyl group at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

1-(5-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 1-(5-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the bromine atom’s electron-withdrawing effect, influences the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as an intermediate in the synthesis of crop-protection products.

    3,5-Difluoro-2,4,6-triazidopyridine: Known for its unique reactivity and applications in material science

Uniqueness

1-(5-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE is unique due to the specific combination of bromine and trifluoromethyl substituents on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

CAS No.

886374-09-0

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6BrF3N2/c8-5-1-4(2-13-3-5)6(12)7(9,10)11/h1-3,6H,12H2

InChI Key

ZPHORVARHZMHMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C(C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To N-(1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide (1.5 g, 4.18 mmol) in MeOH (8.35 ml) was added HCl 4N in dioxane (2.088 ml, 8.35 mmol) dropwise, and the mixture stirred at room temperature for 16 h. Concentrated, and then the mixture was quenched with saturated NaHCO3 and extracted with EtOAc two times, dried over magnesium sulfate, filtered, concentrated. The title compound was isolated as a light yellow oil used as is for next step. LC-MS (M+1) 257.0, t=1.05 min
Name
N-(1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.088 mL
Type
reactant
Reaction Step One
Name
Quantity
8.35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of HCl (4 M in dioxane, 0.557 m, 2.23 mmol) was added to a solution of N-(1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide (400 mg, 1.114 mmol) in MeOH (2.5 mL) at room temperature. The resulting mixture was stirred at this temperature for overnight. The solvent was removed in vacuum, and the residue was treated with saturated NaHCO3 solution and extracted with ethyl acetate. The combined extracts were dried over anhydrous Na2SO4. After filtration and concentration, the title compound was obtained (230 mg). ESI-MS m/z: 256.9 [M+1]+; Retention time 1.02 min;
Name
Quantity
2.23 mmol
Type
reactant
Reaction Step One
Name
N-(1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

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